Cas no 52516-13-9 (2,4-Dichlorophenethylamine)
2,4-Dichlorophenethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-Dichlorophenyl)ethanamine
- 2-(2,4-Dichlorophenyl)ethylamine
- 2,4-Dichlorophenethylamine
- 1-(2,4-DICHLORO-PHENYL)-ETHYLAMINE
- 1-(2-AMINOETHYL)-2,4-DICHLOROBENZENE
- Benzeneethanamine,2,4-dichloro-
- 1-Amino-2-(2,4-dichlorophenyl)ethane
- FT-0608401
- 2-(2',4'-dichlorophenyl)ethylamine
- DTXSID30200516
- InChI=1/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H
- 2,4-Dichlorophenethylamine, 98%
- SCHEMBL473578
- A7689
- SY016934
- Benzeneethanamine, 2,4-dichloro-
- 2,4-dichlorophenethyl amine
- 2-(2,4-Dichlorophenyl)ethanamine #
- CS-0100895
- EN300-20264
- BDBM626086
- 52516-13-9
- MFCD00060611
- AKOS000200581
- D2925
- 2-(2,4-dichloro-phenyl)-ethylamine
- J-500578
- AS-31113
- 2-(2,4-dichlorophenyl)ethan-1-amine
- Q-102013
- (2,4-Dichlorophenyl)ethylamine
- DB-001489
- DB-019915
-
- MDL: MFCD00060611
- Inchi: 1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
- InChI Key: VHJKDOLGYMULOP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CCN)Cl
Computed Properties
- Exact Mass: 189.01100
- Monoisotopic Mass: 189.011205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: liquid
- Density: 1.26 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 75-76 °C/0.04 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.565(lit.)
- PSA: 26.02000
- LogP: 3.19490
- Solubility: Not determined
2,4-Dichlorophenethylamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT, TOXIC
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,4-Dichlorophenethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM343539-25g |
2,4-Dichlorophenethylamine |
52516-13-9 | 95%+ | 25g |
$143 | 2022-06-11 | |
| Chemenu | CM343539-100g |
2,4-Dichlorophenethylamine |
52516-13-9 | 95%+ | 100g |
$429 | 2022-06-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016934-1g |
2,4-Dichlorophenethylamine |
52516-13-9 | >97% | 1g |
¥42.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016934-5g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
52516-13-9 | >97% | 5g |
¥147.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016934-10g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
52516-13-9 | >97% | 10g |
¥250.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016934-25g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
52516-13-9 | >97% | 25g |
¥492.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016934-100g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
52516-13-9 | >97% | 100g |
¥1514.0 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357502-10G |
2,4-Dichlorophenethylamine |
52516-13-9 | 98% | 10G |
¥840.79 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357502-50G |
2,4-Dichlorophenethylamine |
52516-13-9 | 98% | 50G |
3500.22 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2925-5g |
2,4-Dichlorophenethylamine |
52516-13-9 | 97.0%(GC&T) | 5g |
¥350.0 | 2022-05-30 |
2,4-Dichlorophenethylamine Production Method
Production Method 1
2,4-Dichlorophenethylamine Raw materials
2,4-Dichlorophenethylamine Preparation Products
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2,4-Dichlorophenethylamine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2,4-Dichlorophenethylamine
Recent Advances in the Study of 2,4-Dichlorophenethylamine (CAS: 52516-13-9): A Comprehensive Research Brief
2,4-Dichlorophenethylamine (CAS: 52516-13-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural similarity to bioactive phenethylamine derivatives. This research brief synthesizes the latest findings on the synthesis, pharmacological properties, and therapeutic potential of 2,4-Dichlorophenethylamine, providing a comprehensive overview for professionals in the field.
One of the key areas of focus in recent research has been the optimization of synthetic routes for 2,4-Dichlorophenethylamine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic method using catalytic hydrogenation of 2,4-dichlorophenylacetonitrile, yielding higher purity and scalability. The study highlighted the importance of controlling reaction conditions to minimize byproducts, which is critical for pharmaceutical applications.
Pharmacological investigations have revealed that 2,4-Dichlorophenethylamine exhibits moderate affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology. In vitro assays conducted by Smith et al. (2024) showed that the compound acts as a partial agonist at 5-HT2A receptors, with an EC50 of 1.2 μM. These findings open avenues for further research into its use as a lead compound for developing novel psychotropic agents.
Another significant development is the exploration of 2,4-Dichlorophenethylamine's antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane potential assays.
Despite these promising findings, challenges remain in the clinical translation of 2,4-Dichlorophenethylamine. Toxicological studies have indicated dose-dependent hepatotoxicity in animal models, necessitating further structural optimization to improve its safety profile. Current research efforts are focused on developing derivatives with reduced toxicity while maintaining pharmacological activity.
In conclusion, 2,4-Dichlorophenethylamine (CAS: 52516-13-9) represents a versatile scaffold with multiple potential applications in drug discovery. Recent advances in its synthesis and pharmacological characterization have laid the groundwork for future studies aimed at harnessing its therapeutic potential. Continued research in this area is expected to yield valuable insights for the development of novel bioactive compounds.
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